
N,N/'-DIBENZYLETHYLENE-D4-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dibenzylethylene-d4-diamine is a deuterated derivative of N,N’-dibenzylethylenediamine. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is used in various scientific research applications due to its unique properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzylethylene-d4-diamine typically involves the reaction of ethylenediamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The deuterated version is synthesized similarly, but with deuterated reagents to incorporate deuterium atoms into the final product.
Industrial Production Methods
Industrial production of N,N’-dibenzylethylene-d4-diamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dibenzylethylene-d4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-Dibenzylethylene-d4-diamine is used in a wide range of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace the pathways of nitrogen-containing compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly cephalosporins and penicillins.
Industry: It is used in the production of polymers and other materials where stable isotope labeling is required.
Mecanismo De Acción
The mechanism of action of N,N’-dibenzylethylene-d4-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to other nitrogen-containing compounds, participating in metabolic pathways. In chemical reactions, its deuterated nature allows for the study of reaction mechanisms by providing insights into the behavior of hydrogen atoms in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dibenzylethylenediamine: The non-deuterated version of the compound.
N,N’-Diphenylethylenediamine: A similar compound with phenyl groups instead of benzyl groups.
N-Benzylethylenediamine: A compound with only one benzyl group attached to the ethylenediamine backbone.
Uniqueness
N,N’-Dibenzylethylene-d4-diamine is unique due to its deuterated nature, which provides stability and allows for detailed studies of reaction mechanisms. Its stable isotope labeling makes it particularly valuable in research applications where tracing the behavior of hydrogen atoms is crucial.
Propiedades
Número CAS |
1219795-20-6 |
|---|---|
Fórmula molecular |
C16H20N2 |
Peso molecular |
244.374 |
Nombre IUPAC |
N,N/'-dibenzyl-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i11D2,12D2 |
Clave InChI |
JUHORIMYRDESRB-AREBVXNXSA-N |
SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Sinónimos |
N,N/'-DIBENZYLETHYLENE-D4-DIAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



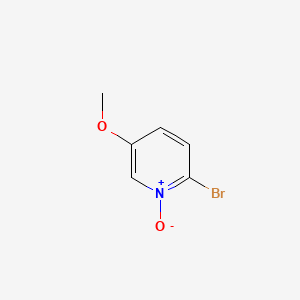
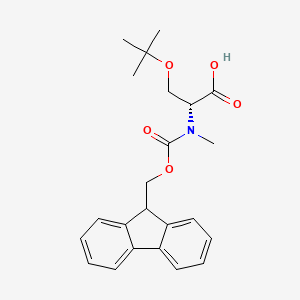
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)


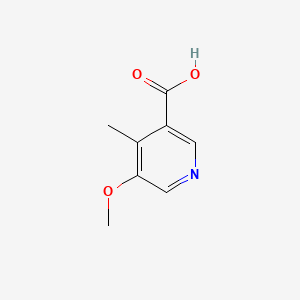
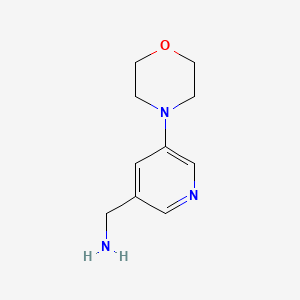
![2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B572514.png)
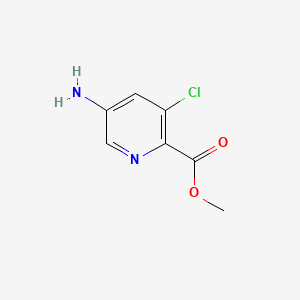
![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)
![4,5,6,7-Tetrahydro-3-methyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B572518.png)

![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)
